molecular formula C35H50AuF6NO4PS2+ B13121734 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylgold(I)bis(trifluoromethanesulfonyl)imide

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylgold(I)bis(trifluoromethanesulfonyl)imide

Cat. No.: B13121734
M. Wt: 954.8 g/mol
InChI Key: GMVGZINKTXAKDT-UHFFFAOYSA-O
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Description

2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide is a gold-based compound known for its catalytic properties. It is used in various chemical reactions, particularly in organic synthesis, due to its ability to facilitate transformations with high efficiency and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide typically involves the reaction of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl with a gold(I) precursor, such as gold(I) chloride, in the presence of a base. The reaction is carried out in an appropriate solvent, such as dichloromethane, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific transformation being catalyzed. For example, in hydroarylation reactions, the products are typically arylated alkenes .

Scientific Research Applications

2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its catalytic effects through the activation of substrates via coordination to the gold center. This coordination facilitates various transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Properties

Molecular Formula

C35H50AuF6NO4PS2+

Molecular Weight

954.8 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)

InChI

InChI=1S/C33H49P.C2F6NO4S2.Au/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;/q;-1;+1/p+1

InChI Key

GMVGZINKTXAKDT-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

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